An In-depth Technical Guide to Ethyl 2,6-dimethyl-5-nitronicotinate (CAS 87005-18-3)
An In-depth Technical Guide to Ethyl 2,6-dimethyl-5-nitronicotinate (CAS 87005-18-3)
A Note on a Scarcely Documented Compound for Advanced Research
This document serves as an in-depth technical guide for Ethyl 2,6-dimethyl-5-nitronicotinate. It is important to establish from the outset that this specific compound is not extensively documented in peer-reviewed literature or patents. Therefore, this guide has been constructed by integrating foundational principles of heterocyclic chemistry with data from closely related analogues to provide a robust and scientifically grounded resource for researchers, scientists, and professionals in drug development. The methodologies and applications presented herein are largely predictive and intended to serve as a strategic starting point for further investigation.
Core Molecular Attributes
Ethyl 2,6-dimethyl-5-nitronicotinate is a substituted pyridine derivative. The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] The specific arrangement of two methyl groups, a nitro group, and an ethyl ester on this scaffold suggests its potential as a versatile chemical intermediate.
| Property | Value | Source |
| CAS Number | 87005-18-3 | N/A |
| Molecular Formula | C₁₀H₁₂N₂O₄ | N/A |
| Molecular Weight | 224.21 g/mol | Calculated |
| Canonical SMILES | CCOC(=O)C1=CC(=C(N=C1C)C)[O-] | N/A |
| Physical Form | Expected to be a crystalline solid at room temperature. | N/A |
Proposed Synthesis Pathway
The proposed pathway involves two key stages:
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Formation of the Core Scaffold: Synthesis of Ethyl 2,6-dimethylnicotinate.
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Functionalization: Nitration of the synthesized scaffold to introduce the nitro group at the C5 position.
Stage 1: Synthesis of Ethyl 2,6-dimethylnicotinate
The Hantzsch pyridine synthesis is a classic and reliable method for constructing the dihydropyridine ring, which can then be oxidized to the corresponding pyridine.[5][6]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (2 equivalents), a suitable aldehyde (e.g., formaldehyde, 1 equivalent), and a nitrogen source such as ammonium acetate or aqueous ammonia. Ethanol is a commonly used solvent for this reaction.
-
Condensation: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This multi-component reaction proceeds through a series of condensations and cyclization to form a 1,4-dihydropyridine intermediate.
-
Oxidation (Aromatization): Upon completion of the initial condensation, the resulting dihydropyridine must be oxidized to form the stable aromatic pyridine ring. A mild oxidizing agent, such as ferric chloride, manganese dioxide, or simply exposing the reaction to air over a prolonged period, can be employed.[3]
-
Work-up and Purification: After oxidation, the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up, which may involve extraction with an organic solvent and washing with brine. The crude product can be purified by column chromatography on silica gel to yield pure Ethyl 2,6-dimethylnicotinate.
Stage 2: Nitration of Ethyl 2,6-dimethylnicotinate
The nitration of the pyridine ring is an electrophilic aromatic substitution. The existing substituents (two methyl groups and an ethyl ester) will direct the position of the incoming nitro group. The electron-donating methyl groups at C2 and C6 positions will activate the ring towards electrophilic attack, primarily at the C3 and C5 positions. The ethyl nicotinate group at C3 is a deactivating group. Therefore, nitration is expected to preferentially occur at the C5 position.
Protocol:
-
Reaction Setup: In a flask cooled in an ice bath, dissolve Ethyl 2,6-dimethylnicotinate in a mixture of concentrated sulfuric acid and fuming nitric acid ("mixed acid"). The use of an anhydrous medium, such as oleum (fuming sulfuric acid), can significantly improve yields in the nitration of substituted pyridines by preventing side reactions.[7][8]
-
Nitration Reaction: Slowly add the mixed acid to the dissolved starting material while maintaining a low temperature (typically 0-10 °C) to control the exothermic reaction. After the addition is complete, allow the reaction to stir for a specified period. The reaction progress should be monitored by TLC or HPLC.
-
Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice to quench the reaction. The product may precipitate out of the aqueous solution.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until it is slightly alkaline. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Ethyl 2,6-dimethyl-5-nitronicotinate can be purified by recrystallization or column chromatography.
Proposed Analytical Characterization Workflow
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Ethyl 2,6-dimethyl-5-nitronicotinate. The following standard techniques would be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to confirm the presence and connectivity of protons. Expected signals would include a quartet and a triplet for the ethyl ester group, two singlets for the two distinct methyl groups on the pyridine ring, and a singlet for the remaining aromatic proton at the C4 position. The chemical shifts would be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: Would provide information on the carbon skeleton. Distinct signals for each of the 10 carbons in the molecule are expected, including the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the carbons of the methyl and ethyl groups.[9]
-
-
Infrared (IR) Spectroscopy:
-
This technique would identify key functional groups. Expected characteristic absorption bands would include:
-
Strong C=O stretching for the ester group (~1720-1740 cm⁻¹).
-
Asymmetric and symmetric N-O stretching for the nitro group (~1500-1550 cm⁻¹ and ~1345-1385 cm⁻¹).
-
C-N and C=C stretching vibrations characteristic of the substituted pyridine ring.[10]
-
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition (C₁₀H₁₂N₂O₄). The fragmentation pattern could also provide structural information.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC would be the primary method for assessing the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) would be developed to separate the target compound from any starting materials, intermediates, or by-products.
-
Potential Applications in Drug Development
While specific biological activities of Ethyl 2,6-dimethyl-5-nitronicotinate have not been reported, its structure suggests several potential applications in medicinal chemistry and drug development. Pyridine and dihydropyridine scaffolds are prevalent in a wide range of therapeutic agents, acting as calcium channel blockers, anti-inflammatory agents, and more.[11][12][13]
-
Scaffold for Library Synthesis: This compound is an ideal starting point for generating a library of novel compounds. The nitro group can be readily reduced to an amine, which can then be derivatized through various reactions (e.g., amidation, sulfonylation) to explore structure-activity relationships.[14] The ester group can also be hydrolyzed to a carboxylic acid or converted to an amide, providing another point for modification.
-
Intermediate for Dihydropyridine Calcium Channel Blockers: Many dihydropyridine-based drugs, such as Nifedipine and Nicardipine, feature a nitrophenyl group. Although this compound is a pyridine and not a dihydropyridine, it could serve as a precursor or a related scaffold for the synthesis of novel calcium channel blockers or other ion channel modulators. The electronic properties conferred by the nitro and methyl groups could lead to compounds with unique pharmacological profiles.
-
Fragment-Based Drug Discovery: As a small, functionalized heterocyclic molecule, it could be used in fragment-based screening campaigns to identify new binding motifs for therapeutic targets.
The presence of the nitro group is particularly significant, as it is a known pharmacophore in some drug classes but can also be a liability due to potential toxicity. Its role would need to be carefully evaluated in any drug development program.
Conclusion
Ethyl 2,6-dimethyl-5-nitronicotinate represents an under-explored area of chemical space. This guide provides a theoretical yet scientifically robust framework for its synthesis and characterization, based on established chemical principles and data from analogous structures. The true potential of this compound lies in the hands of researchers who can use this foundational information to synthesize, characterize, and explore its utility as a building block for the next generation of therapeutic agents. The versatility of the pyridine core, combined with its specific functionalization, makes it a compelling target for further investigation in the field of drug discovery.
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